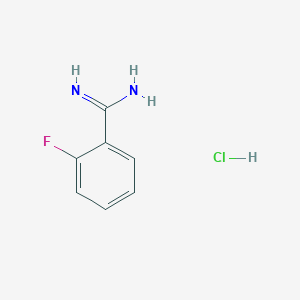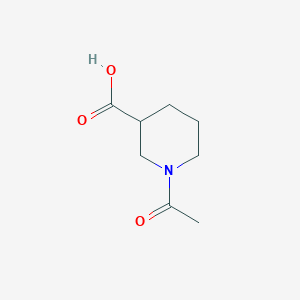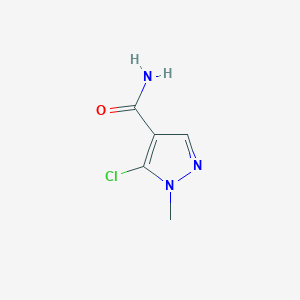
2-氟苯甲酰胺盐酸盐
描述
“2-Fluorobenzamidine hydrochloride” is a chemical compound with the molecular formula C7H8ClFN2 . It has a molecular weight of 174.60 g/mol . The compound is also known by other names such as “2-fluorobenzimidamide hydrochloride”, “2-Fluoro-benzamidine hydrochloride”, and "2-fluorobenzenecarboximidamide Hydrochloride" .
Molecular Structure Analysis
The IUPAC name of the compound is 2-fluorobenzenecarboximidamide;hydrochloride . The InChI string is InChI=1S/C7H7FN2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H3,9,10);1H and the Canonical SMILES is C1=CC=C(C(=C1)C(=N)N)F.Cl . These representations provide a detailed view of the molecular structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving “2-Fluorobenzamidine hydrochloride” are not detailed in the available resources, a study has shown that derivatives of the compound have been used as corrosion inhibitors . These derivatives exhibited mixed-type corrosion inhibition characteristics by blocking the active sites on the surface of carbon steel .
Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass of the compound is 174.0360041 g/mol and the monoisotopic mass is also 174.0360041 g/mol .
科学研究应用
腐蚀抑制和生物杀菌应用
2-氟苯甲酰胺盐酸盐及其衍生物已被研究作为腐蚀抑制剂和生物杀菌剂的有效性。Abousalem等人(2019年)的研究发现,包括4-([2,2′-联硫吡啶]-5-基)-2-氟苯甲酰胺在内的氟苯基-2,2′-联硫吡啶类化合物对碳钢在盐酸中具有显著的腐蚀保护作用。该化合物还对导致微生物影响腐蚀(MIC)的细菌表现出生物杀菌作用(Abousalem, Ismail, & Fouda, 2019)。
抗突变和抗氧化性质
在药物发现领域,已探索了氟芳基-2,2′-联硫吡啶衍生物的抗突变性质。Hussin等人(2014年)合成了一系列这些化合物,并使用Ames沙门氏菌/微粒体试验评估了它们的抗突变性。研究发现,这些衍生物显著降低了某些化学物质诱导的突变性,表明它们在进一步的抗癌研究中具有潜力。此外,这些化合物中的氟取代被发现改变了它们的抗突变性质(Hussin, Ismail, Alzahrani, & El-Sayed, 2014)。
抗肿瘤活性
Stojković等人(2006年)研究了氟取代苯并噻唑盐酸盐的抗肿瘤活性。这些化合物对各种人类癌细胞系显示出有希望的细胞毒活性,并在小鼠黑色素瘤、纤维肉瘤和鳞状细胞癌体内显示出显著的抗肿瘤活性。这项研究突显了氟取代化合物在癌症治疗中的潜力(Stojković, Karminski-Zamola, Racané, Tralić-Kulenović, Glavaš-Obrovac, Ivanković, & Radačić, 2006)。
放射性药物应用
氟苯酰胺类化合物,包括氟苯甲酰胺衍生物,已被评估为潜在的多巴胺受体基础正电子发射断层扫描放射性药物。Lannoye等人(1990年)开发了用于生产多巴胺D-2受体拮抗剂raclopride的N-[18F]氟烷基化类似物的放射合成程序,突显了它们在脑成像和受体研究中的潜在用途(Lannoye, Moerlein, Parkinson, & Welch, 1990)。
安全和危害
作用机制
Target of Action
It is known that benzamidine, a structurally similar compound, interacts with various proteins such as kallikrein-1, urokinase-type plasminogen activator, trypsin-1, and others
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
生化分析
Biochemical Properties
2-Fluorobenzamidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with proteases, where it acts as an inhibitor. This inhibition is crucial in studying the regulation of protease activity in various biological processes. Additionally, 2-Fluorobenzamidine hydrochloride can bind to specific receptors on cell surfaces, influencing signal transduction pathways .
Cellular Effects
The effects of 2-Fluorobenzamidine hydrochloride on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 2-Fluorobenzamidine hydrochloride can induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 2-Fluorobenzamidine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with proteases results in enzyme inhibition, which can prevent the breakdown of certain proteins . Additionally, 2-Fluorobenzamidine hydrochloride can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluorobenzamidine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Fluorobenzamidine hydrochloride remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 2-Fluorobenzamidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-tumor activity, by inhibiting cancer cell proliferation and inducing apoptosis . At higher doses, 2-Fluorobenzamidine hydrochloride can cause toxic or adverse effects, including organ damage and disruption of normal physiological processes. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
2-Fluorobenzamidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s activity and toxicity, as well as its overall pharmacokinetic profile. Understanding these pathways is crucial for optimizing the use of 2-Fluorobenzamidine hydrochloride in therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Fluorobenzamidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, 2-Fluorobenzamidine hydrochloride may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of 2-Fluorobenzamidine hydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2-Fluorobenzamidine hydrochloride may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-fluorobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDJPGDATCBGMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471023 | |
| Record name | 2-Fluorobenzamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57075-81-7 | |
| Record name | 2-Fluorobenzamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-benzamidine; hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)





